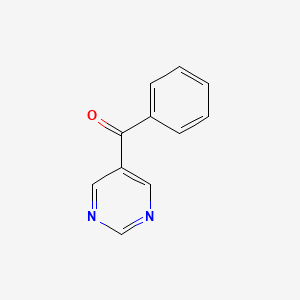

Phenyl(pyrimidin-5-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl(pyrimidin-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-12-8-13-7-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYYPQVGITYPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenyl Pyrimidin 5 Yl Methanone and Its Analogues

Direct Acylation Approaches

Direct acylation, such as the Friedel-Crafts reaction, is a fundamental method for introducing a keto group onto an aromatic ring. This typically involves the reaction of an acyl halide or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). ethz.chresearchgate.net However, the direct acylation of the pyrimidine (B1678525) ring presents significant challenges. Pyrimidine is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deactivation makes the ring less nucleophilic and thus, less reactive towards electrophilic substitution reactions like Friedel-Crafts acylation. ethz.chresearchgate.net

The reaction between benzoyl chloride and benzene, catalyzed by a Lewis acid, is a classic example of Friedel-Crafts acylation to produce benzophenone (B1666685). researchgate.net However, applying these conditions to pyrimidine is generally ineffective. The Lewis acid catalyst can coordinate with the lone pairs of the nitrogen atoms in the pyrimidine ring, further deactivating it and rendering it even less susceptible to electrophilic attack. sciencemadness.org

To overcome the low reactivity of electron-poor heterocycles, alternative strategies often employ more reactive substrates or specialized catalytic systems. For instance, the Friedel-Crafts benzoylation of more electron-rich heterocycles like N-methylpyrrole has been successfully achieved, sometimes using organocatalytic systems that activate the acylating agent without strongly interacting with the heterocycle itself. nih.gov While direct acylation of the unsubstituted pyrimidine ring to form phenyl(pyrimidin-5-yl)methanone is not a standard or efficient method, the functionalization of pre-activated pyrimidine derivatives remains a potential, albeit less common, route.

Condensation Reactions in Pyrimidine-Methanone Synthesis

Condensation reactions, particularly multi-component reactions (MCRs), provide a powerful and efficient platform for the synthesis of complex heterocyclic structures like pyrimidines from simple, acyclic precursors.

The Biginelli reaction, first reported in 1891, is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.org While the classical Biginelli reaction yields dihydropyrimidines, modifications of this protocol and subsequent reaction steps can lead to fully aromatic pyrimidines, including those with an aroyl group at the 5-position.

A key strategy involves using a β-dicarbonyl compound that can be later transformed into the desired ketone. For example, a two-step protocol has been developed where a Biginelli reaction is first performed using S-ethyl acetothioacetate. The resulting 3,4-dihydropyrimidine-5-carboxylic acid thiol ester can then undergo a palladium-catalyzed cross-coupling reaction with a boronic acid to furnish the target 5-aroyl-3,4-dihydropyrimidin-2-one. nih.gov Subsequent oxidation or aromatization would then lead to the final this compound analogue.

Various catalysts have been employed to improve the efficiency and conditions of the Biginelli reaction, including Lewis acids and ionic liquids, which can enhance yields and facilitate product separation. sphinxsai.comresearchgate.net The versatility of the Biginelli reaction allows for the incorporation of a wide range of substituents on the pyrimidine ring by varying the starting aldehyde and urea components. nih.gov

Table 1: Examples of Catalysts and Conditions in Biginelli-type Reactions

| Catalyst | Reactants | Solvent | Conditions | Product Type | Reference |

| Trimethylsilyl chloride | Aromatic aldehyde, S-ethyl acetothioacetate, Urea | Microwave | Sealed vessel | 3,4-Dihydropyrimidine-5-carboxylic acid thiol ester | nih.gov |

| Dicationic acidic ionic liquids | Aromatic aldehyde, Acetoacetanilide, Urea | Water | Not specified | 5-Carboxanilide-dihydropyrimidinones | sphinxsai.com |

| Boric acid | Substituted benzaldehyde, Dimedone, Guanidinium (B1211019) hydrochloride | Not specified | Not specified | Fused pyrimidines (hexahydroquinazolines) | researchgate.net |

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | 2-Chlorobenzaldehyde, Ethyl acetoacetate, Substituted thiourea | Methanol | 80 °C | Isoxazolyl-dihydropyrimidine-thione carboxylates | nih.gov |

This table presents a selection of reported catalytic systems and is not exhaustive.

Beyond the Biginelli reaction, other multi-component strategies have been devised to construct the 5-aroylpyrimidine skeleton. These methods often provide direct access to the aromatic pyrimidine ring, avoiding a separate oxidation step.

One notable approach is the three-component reaction of enaminones, aldehydes, and urea (or its derivatives like 3-amino-1,2,4-triazole). This method has been shown to produce 5-aroyl-substituted pyrimidines directly. researchgate.net The selection of the starting enaminone is crucial as it incorporates the aroyl moiety into the final product.

The field of MCRs is extensive, offering numerous combinations of starting materials to achieve molecular diversity. nih.govmdpi.com For instance, pseudo-multicomponent reactions have been used to synthesize 5-aroyl-1,3-diarylhexahydropyrimidines, which are precursors to the target aromatic systems. researchgate.net These reactions highlight the modularity of MCRs, where different fragments of the final molecule are brought together in a single, efficient step.

Metal-Catalyzed Coupling Reactions

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are particularly useful for coupling pre-functionalized aromatic and heterocyclic rings.

Palladium catalysis offers several powerful strategies for the synthesis of this compound and its analogues. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound with an organohalide. researchgate.net

To synthesize the target molecule, one could envision a Suzuki coupling between a 5-halopyrimidine (e.g., 5-bromo- or 5-iodopyrimidine) and phenylboronic acid, followed by a separate step to introduce the carbonyl group. A more convergent approach would involve coupling a 5-halopyrimidine with a benzoyl-containing organometallic reagent or, alternatively, coupling pyrimidine-5-boronic acid with a benzoyl halide. The Suzuki reaction is known for its high functional group tolerance and has been successfully applied to synthesize various arylpyrimidines. nih.govnih.govnih.gov

Another powerful palladium-catalyzed method is the carbonylation reaction, which introduces a carbonyl group (CO) into a molecule. mdpi.commdpi.com A potential route to this compound could involve the palladium-catalyzed carbonylative coupling of a 5-halopyrimidine with benzene. nih.gov Direct arylation is another emerging palladium-catalyzed method that forms a C-C bond between a C-H bond of one arene and a C-X (X=halide) bond of another. This has been demonstrated for 5-halouracils, suggesting its potential applicability to other pyrimidine systems. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions for Pyrimidine Functionalization

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | (2-Methoxypyrimidin-5-yl)boronic acid | Pd(PPh₃)₂Cl₂, Sphos, K₂CO₃ | 8-(Pyrimidin-5-yl)isoquinolinone | nih.gov |

| Suzuki-Miyaura Coupling | 2-Bromo-5-iodopyrimidine | Phenylenebis(boronic acid) | Not specified | Phenylene-pyrimidine oligomers | nih.gov |

| Direct Arylation | 1-N-Benzyl-5-iodouracil | Benzene | Pd₂(dba)₃, TBAF | 5-Phenyluracil analogue | nih.gov |

| Carbonylation | ortho-Phenylene dihalides | Aminoethanols (as nucleophiles) | Palladium catalyst, CO | Amide alcohols / Amide-esters | mdpi.com |

This table illustrates the versatility of palladium catalysis in synthesizing complex molecules containing a pyrimidine ring.

Barbier-type reactions involve the in-situ formation of an organometallic reagent (often from an organohalide and a metal like magnesium, zinc, or lithium) which then reacts with an electrophile, such as an aldehyde or ketone, present in the same pot. Lithium-mediated Barbier reactions are particularly useful for creating carbon-carbon bonds.

For the synthesis of this compound, a plausible route would involve a halogen-lithium exchange on a 5-halopyrimidine (e.g., 5-iodopyrimidine) using an organolithium reagent like n-butyllithium at low temperatures. This would generate the highly reactive 5-lithiopyrimidine intermediate. In the presence of benzaldehyde, this intermediate would undergo nucleophilic addition to the carbonyl group, yielding phenyl(pyrimidin-5-yl)methanol. Subsequent oxidation of this secondary alcohol, for example using manganese dioxide (MnO₂) or a Swern oxidation, would furnish the desired ketone, this compound. This type of sequence has been successfully applied to fused pyrimidine systems like thieno[2,3-d]pyrimidines, demonstrating the feasibility of forming the key alcohol intermediate under Barbier-type conditions.

Other Transition Metal-Mediated Transformations

Beyond traditional cross-coupling reactions, a variety of other transition metals are instrumental in forging the complex architecture of this compound and its derivatives. These methods often provide alternative pathways with unique reactivity and selectivity.

Iron catalysis represents a cost-effective and environmentally benign option. For instance, the synthesis of a fused pyrazolo[3,4-b]pyridine derivative bearing a thieno[2,3-d]pyrimidine (B153573) moiety was efficiently achieved using iron(III) chloride adsorbed on silica (B1680970) gel (FeCl₃-SiO₂). mdpi.com This heterogeneous catalyst facilitated the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one, yielding the target molecule in 75% yield. mdpi.com The use of the supported catalyst proved more efficient than FeCl₃ alone and offered advantages in terms of simplified work-up procedures. mdpi.com

Manganese catalysis has also been employed in the synthesis of related heterocyclic systems. In one example, manganese(II) acetate (B1210297) was used to catalyze the cyclization of nicotinoyl-N-phenyl hydrazine (B178648) carbothioamide, leading to the formation of N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine. researchgate.net While not a direct synthesis of a pyrimidine, this transformation showcases the utility of Mn(II) in mediating the oxidative cyclization required to form key heterocyclic cores that can be precursors or analogues. researchgate.net

Palladium-catalyzed reactions, other than standard cross-couplings, have been used for intramolecular C-H amination to create related fused heterocyclic systems like phenanthridinones from 2-phenylbenzamides. nih.gov Such strategies, involving C-H activation and C-N bond formation, are conceptually applicable to the synthesis of complex diaryl ketones containing a pyrimidine ring. nih.gov

Table 1: Examples of Other Transition Metal-Mediated Syntheses

| Catalyst System | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| FeCl₃-SiO₂ | 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine, 3-acetyl-2H-chromen-2-one | Fused thieno[2,3-d]pyrimidine derivative | 75% | mdpi.com |

| Mn(II) acetate | Nicotinoyl-N-phenyl hydrazine carbothioamide | 1,3,4-Oxadiazole derivative | - | researchgate.net |

| Palladium | 2-Phenylbenzamides | Phenanthridinones | 63% | nih.gov |

Oxidative Functionalization Techniques for Carbonyl Introduction

Oxidation reactions are critical in the synthesis of this compound, particularly for the aromatization of a pre-formed ring or the introduction of the carbonyl group itself. A key strategy involves the oxidative dehydrogenation of a dihydropyrimidine (B8664642) precursor.

A versatile approach to synthesizing substituted 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles utilizes a three-component Biginelli-type cycloaddition, followed by a crucial oxidative dehydrogenation step. clockss.org This method allows for the creation of the pyrimidine ring from diverse building blocks, which is then aromatized through oxidation to yield the final, stable pyrimidine structure. clockss.org The development of mild oxidative conditions is essential to ensure compatibility with the various functional groups present on the heterocyclic rings. clockss.org

In a similar vein, the synthesis of pyrimidines from lignin (B12514952) β-O-4 model compounds, which are abundant biorenewable feedstocks, involves a cascade reaction that includes a dehydrogenative aromatization step. nih.gov This transition-metal-free process, mediated by NaOH, highlights an oxidative pathway to the aromatic pyrimidine core. nih.gov

While not directly applied to pyrimidines, the development of oxidative amination processes for converting cyclopentenones into pyridones illustrates a relevant strategy. This type of transformation, where a nitrogen atom is introduced into a carbocyclic ring followed by oxidation to achieve aromatization, provides a conceptual framework for how oxidative functionalization can be used to construct nitrogen-containing heterocycles.

Post-Synthetic Modifications and Functional Group Interconversions on the Pyrimidine Ring

Post-synthetic modification (PSM) is a powerful strategy for diversifying a core molecular scaffold without re-synthesizing the molecule from scratch. researchgate.net This approach is particularly valuable for generating analogues of complex molecules like this compound for structure-activity relationship (SAR) studies.

A notable and innovative strategy for pyrimidine diversification is a "deconstruction-reconstruction" approach. nih.gov In this process, a pyrimidine-containing compound is first converted into an N-arylpyrimidinium salt. This salt can then be cleaved to generate a three-carbon iminoenamine building block, which is subsequently used in various heterocycle-forming reactions to create new structures, such as pyridines or azoles. nih.gov This method allows for the formal replacement of a pyrimidine nitrogen atom with a carbon atom, a significant modification that would be challenging to achieve through other synthetic routes. nih.gov

More conventional functional group interconversions are also widely used. For example, 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives can serve as versatile starting materials for a range of new pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) derivatives. nih.gov The amino and cyano groups on the pyrimidine ring can undergo further reactions, such as displacement or condensation, to build more complex molecular architectures. For instance, reaction with methylamine (B109427) can convert a precursor into a 4-amino-6-aryl-2-(methylamino)-pyrimidine-5-carbonitrile derivative. nih.gov Similarly, the reduction of ester groups on the pyrimidine ring to hydroxymethyl groups is another common and effective modification. mdpi.com

Table 2: Examples of Post-Synthetic Modifications on the Pyrimidine Ring

| Starting Material | Reagents/Conditions | Modification Type | Resulting Structure | Reference |

|---|---|---|---|---|

| Substituted Pyrimidine | 1. N-Arylation2. Cleavage3. Recyclization with nucleophile | Deconstruction-Reconstruction | Pyridine (B92270), Azole, etc. | nih.gov |

| 6-Amino-pyrimidine-5-carbonitrile | Methyl amine | Functional Group Interconversion | 2-(Methylamino)-pyrimidine derivative | nih.gov |

| Pyrimidine-5-carboxylate ester | Reducing agent | Functional Group Reduction | 5-Hydroxymethylpyrimidine | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes to pyrimidine derivatives, primarily focusing on the reduction or elimination of volatile and toxic organic solvents.

Solvent-free reaction conditions have proven highly effective for the synthesis of various pyrimidine analogues. One-pot, three-component condensation reactions are particularly amenable to this approach. For example, aromatic aldehydes, malononitrile, and various amines can be condensed using a reusable basic ionic liquid catalyst under solvent-free conditions to produce pyrimidine derivatives in high yields with short reaction times. tandfonline.com This method avoids the need for column chromatography and utilizes commercially available starting materials. tandfonline.com

Mechanochemistry, specifically ball milling, offers another solvent-less alternative. The synthesis of pyrimidine derivatives has been achieved through a one-pot multicomponent reaction using a modified zinc oxide nanoparticle catalyst in a solvent-free ball milling process. acs.org This technique is scalable and simplifies product isolation. acs.org Similar solvent-free syntheses have been reported using simple catalysts like potassium carbonate or even in the absence of any catalyst, sometimes employing microwave or ultrasound irradiation to promote the reaction. nih.govhilarispublisher.com In some cases, reactions can proceed under solvent- and catalyst-free conditions simply by heating the reactants to a high temperature. researchgate.net

Microwave-assisted synthesis is another green technique that dramatically reduces reaction times, often from hours to minutes, while improving yields. byu.edu The synthesis of novel 3,6-disubstituted pyrazolo[1,5-a]pyrimidines was accomplished in just one hour over three steps using a microwave reactor, demonstrating a significant improvement in efficiency and energy consumption compared to conventional heating methods. byu.edu

Table 3: Comparison of Green Chemistry Approaches for Pyrimidine Synthesis

| Method | Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Ionic Liquid Catalysis | C₄(DABCO)₂·2OH | Solvent-free | Reusable catalyst, high yields, short reaction times | tandfonline.com |

| Ball Milling | Modified ZnO NPs | Solvent-free | Scalable, easy product isolation | acs.org |

| Cyclo-condensation | Glacial acetic acid | Solvent-free | Good yields, simple procedure | hilarispublisher.com |

| Microwave-Assisted | None specified | Microwave irradiation (120°C, 10-20 min/step) | Rapid synthesis, excellent yields, simple work-up | byu.edu |

| Thermal Reaction | None | Solvent- and catalyst-free (150-160°C) | No solvent or catalyst required | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of Phenyl Pyrimidin 5 Yl Methanone

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in Phenyl(pyrimidin-5-yl)methanone is a primary site for nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbon atom electrophilic, making it reactive towards a wide range of nucleophiles.

One of the fundamental reactions is the reduction of the carbonyl group. In analogous pyrimidine (B1678525) systems, ester derivatives are readily reduced to 5-hydroxymethylpyrimidines using reducing agents, a reaction that proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. mdpi.com This transformation is significant as it introduces a versatile hydroxyl functional group. mdpi.com For example, ethyl 4-(substituted-amino)-2-phenylpyrimidine-5-carboxylates have been successfully reduced to their corresponding [4-(substituted-amino)-2-phenyl-6-methylpyrimidin-5-yl]methanol derivatives. mdpi.com

Furthermore, the pyrimidine ring itself, being electron-deficient, can be susceptible to nucleophilic addition, especially when activated by adjacent electron-withdrawing groups like a cyano group. acs.org Studies on 4-amino-5-cyanopyrimidines have shown that Grignard reagents can add to the C6 position of the pyrimidine ring. acs.org This suggests that in this compound, while the primary site of attack is the carbonyl carbon, reactivity on the pyrimidine ring with strong nucleophiles cannot be entirely ruled out. The mechanism for such additions to the ring is thought to be favored by the increased electrophilicity of the carbon positions. acs.org

The initial step in many condensation and cyclization reactions also involves the nucleophilic addition of an amine or a similar nucleophile to the carbonyl center, forming a tetrahedral intermediate which then undergoes further transformation. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions on Pyrimidine Scaffolds

| Reactant Type | Substrate Example | Product Type | Reference |

|---|---|---|---|

| Hydride Reductants | Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | [4-(Ethylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | mdpi.com |

| Grignard Reagents | 4-Amino-5-cyanopyrimidine | 4-Amino-5-cyano-6-alkyl-dihydropyrimidine | acs.org |

Electrophilic Substitution Reactions on Aromatic and Heteroaromatic Rings

Functionalization of the pyrimidine and phenyl rings can be achieved through substitution reactions. For the pyrimidine core, direct electrophilic substitution is generally difficult due to its π-deficient nature. However, functionalization can be achieved through other means. Halogenation of the pyrimidine ring, followed by nucleophilic substitution, is a common strategy to introduce various functional groups like amino, thiol, or hydroxyl moieties. nih.gov

In the context of related fused systems like pyrazolo[1,5-a]pyrimidines, the regioselectivity of coupling reactions depends on the electronic properties of the reagents. mdpi.com For instance, reactions with aryl bromides can be directed to specific positions on the heterocyclic core. mdpi.com This indicates that selective functionalization of the pyrimidine ring in this compound could be achieved through palladium-catalyzed cross-coupling reactions, treating the pyrimidine ring (potentially after halogenation) as either the nucleophilic or electrophilic partner depending on the reaction design. mdpi.com

Derivatization through Carbonyl Condensation Reactions (e.g., with hydrazines, amines)

The carbonyl group is an excellent handle for derivatization through condensation reactions. These reactions typically involve the nucleophilic addition of an amine, hydrazine (B178648), or similar compound to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, hydrazone, or related derivative.

A widely used strategy for synthesizing fused heterocyclic systems like pyrazolo[1,a]pyrimidines is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. nih.gov In this process, the amino group acts as the nucleophile attacking the carbonyl carbon, which leads to cyclization. nih.gov Similarly, reacting this compound with hydrazines can lead to the formation of pyrazole-containing fused systems. For example, reacting 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone (B45752) results in the formation of a (3,5-dimethylpyrazol-1-yl)methanone derivative through condensation and subsequent cyclization. mdpi.com

Three-component reactions also provide an efficient route to complex pyrimidine derivatives. The Biginelli-type condensation, involving an aldehyde, urea (B33335), and a β-keto compound (in this case, a derivative of the title compound could act as the keto component), can generate dihydropyrimidine (B8664642) structures, which can be subsequently aromatized. clockss.org

Table 2: Condensation Reactions for Pyrimidine Derivatization

| Reagent(s) | Substrate Type | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| Hydrazines/Acetylacetone | Benzohydrazide derivative | Pyrazolyl-methanone | Condensation/Cyclization | mdpi.com |

| Aldehydes, Urea | 5-Acetonyl-1,2,4-oxadiazole | 5-(Dihydropyrimidinon-5-yl)-1,2,4-oxadiazole | Biginelli Condensation | clockss.org |

Cyclization and Ring-Forming Reactions to Fused Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry. The reactivity of both the carbonyl group and the pyrimidine ring allows for a range of intramolecular and intermolecular cyclization reactions.

One prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This can be achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, where the pyrimidine ring is formed via cyclization following a nucleophilic addition. nih.gov Three-component strategies utilizing aldehydes, 3-aminopyrazoles, and other reagents under metal catalysis (e.g., Rh(III)) have also proven effective for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov

Intramolecular cyclization is another powerful tool. Unsaturated acyloxy sulfones, for instance, undergo intramolecular cyclization upon deprotonation to form fused furan (B31954) ring systems. nih.gov A similar strategy could potentially be applied to derivatives of this compound, where a suitably placed functional group could cyclize onto the pyrimidine ring or the phenyl ring. The synthesis of fused furan and pyran systems often involves the intramolecular reaction of a nucleophilic oxygen with an electrophilic center within the molecule. nih.gov

Mechanistic Studies of Key Synthetic and Transformation Pathways

Understanding the mechanisms of these transformations is key to optimizing reaction conditions and designing new synthetic routes. For the formation of fused systems like pyrimido[1,6-a]pyrimidines, mechanistic proposals often involve a series of nucleophilic substitution and addition-cyclization steps. For example, the reaction of acyclic diamines with precursors containing methyl-mercaptan groups is proposed to proceed via nucleophilic substitution to form a pyrimidine intermediate, which then undergoes further cyclization. nih.gov

In multicomponent reactions, the mechanism often starts with the formation of an imine intermediate from an aldehyde and an amine, which is then attacked by a nucleophilic partner, followed by cyclization and dehydration to yield the final fused ring system. nih.gov The use of catalysts, such as Lewis acids or bases, can facilitate these steps by activating the electrophiles or enhancing the nucleophilicity of the reacting species. nih.gov For instance, guanidine (B92328) derivatives have been shown to be effective catalysts in Michael addition reactions involving pyrimidine-related structures, demonstrating higher reaction rates compared to other bases like DBU. nih.gov

Advanced Spectroscopic and Structural Characterization of Phenyl Pyrimidin 5 Yl Methanone

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. A key feature in the IR spectrum of Phenyl(pyrimidin-5-yl)methanone is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, which is typically observed in the range of 1640-1660 cm⁻¹. The spectrum also shows characteristic absorptions for C-H stretching of the aromatic rings and C=N and C=C stretching vibrations within the pyrimidine (B1678525) ring. For instance, the IR spectrum of a similar compound, (1-iodoimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone, shows a strong carbonyl peak at 1610 cm⁻¹. rsc.org

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1650 | Strong |

| Aromatic C-H | 3000-3100 | Medium to Weak |

| Aromatic C=C | 1450-1600 | Medium |

| Pyrimidine C=N | 1500-1600 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for observing symmetric vibrations.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. researchgate.netmiamioh.edu In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) provides the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule with a high degree of confidence. researchgate.netmdpi.com For this compound (C₁₁H₈N₂O), the exact mass can be calculated and compared to the experimental value.

The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule. Common fragmentation pathways for this compound would likely involve cleavage at the bonds adjacent to the carbonyl group, leading to the formation of benzoyl and pyrimidinyl cations. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Molecules with conjugated systems, such as this compound, typically exhibit strong UV absorptions. The spectrum is expected to show bands corresponding to π → π* and n → π* transitions. uzh.chuomustansiriyah.edu.iq

The π → π* transitions, which are generally more intense, arise from the excitation of electrons from the π bonding orbitals of the aromatic and heteroaromatic rings to the corresponding antibonding orbitals. The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron from the oxygen or nitrogen atoms to an antibonding π* orbital. The position and intensity of these absorption bands can be influenced by the solvent polarity. uomustansiriyah.edu.iq Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions. scielo.org.zaresearchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not reveal any published single-crystal X-ray diffraction studies for this compound. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and specific bond lengths and angles determined via X-ray crystallography, are not available in the public domain.

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The lack of such data for this compound means that its exact solid-state conformation, including the dihedral angle between the phenyl and pyrimidine rings and intermolecular interactions, has not been experimentally determined and reported. While studies on related but distinct molecules, such as 5-Phenyl-2-(4-pyrid-yl)pyrimidine, have been conducted, this information is not directly transferable to the title compound.

Elemental Analysis for Compositional Verification

The theoretical percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) are crucial for confirming the purity of a synthesized sample. Experimental values obtained from an elemental analyzer are typically expected to be within ±0.4% of the theoretical values to confirm the identity of the compound.

Below is a data table presenting the theoretical elemental analysis of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 71.73% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.38% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.21% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.69% |

| Total | 184.198 | 100.00% |

Computational and Theoretical Investigations of Phenyl Pyrimidin 5 Yl Methanone

Quantum Chemical Calculations (QCC) and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research, providing a balance between accuracy and computational cost. For Phenyl(pyrimidin-5-yl)methanone, DFT methods are instrumental in elucidating its fundamental characteristics. These calculations are typically performed using a basis set, such as 6-311++G(d,p), and a functional, like B3LYP, to approximate the solutions to the Schrödinger equation.

The first step in the computational investigation of this compound is the optimization of its molecular geometry. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the most stable three-dimensional structure of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles between the phenyl and pyrimidine (B1678525) rings.

Table 1: Representative Theoretical Bond Lengths and Angles for a Phenyl-Heteroaryl Ketone System (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP) |

| Bond Length | C=O | ~1.22 Å |

| C-C (carbonyl-phenyl) | ~1.49 Å | |

| C-C (carbonyl-pyrimidinyl) | ~1.50 Å | |

| C-N (pyrimidine) | ~1.33 - 1.34 Å | |

| Bond Angle | Phenyl-C-O | ~121° |

| Pyrimidinyl-C-O | ~120° | |

| Phenyl-C-Pyrimidinyl | ~119° | |

| Dihedral Angle | Phenyl-Carbonyl-Pyrimidinyl | Variable (dependent on conformation) |

Note: This table is illustrative and provides typical values for similar molecular frameworks. Specific values for this compound would require dedicated computational studies.

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for understanding the electronic distribution within the molecule. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group are expected to be regions of negative potential.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 eV |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |

| Electron Affinity (A) | -ELUMO | ~ 2.0 eV |

Note: These values are illustrative for a molecule of this type and would need to be calculated specifically for this compound.

Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. By comparing the calculated vibrational spectra with experimentally obtained spectra, a detailed assignment of the observed absorption bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be made. This correlation between theoretical and experimental data provides a robust validation of the calculated molecular structure. For instance, the characteristic C=O stretching frequency of the ketone group can be precisely identified and its position can be correlated with the electronic environment.

DFT calculations can be used to predict the reactivity of this compound. Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Molecular Docking and Molecular Dynamics Simulations

While often associated with biological systems, molecular docking and molecular dynamics (MD) simulations are also powerful tools for investigating interactions in non-biological contexts.

Molecular docking can be employed to predict the preferred binding orientation of this compound when it acts as a ligand coordinating to a metal center in a coordination complex. The pyrimidine ring and the carbonyl group offer potential coordination sites. Docking algorithms can explore various binding poses and score them based on the calculated binding affinity, providing insights into the geometry and stability of the resulting complex.

Binding Affinity Predictions in Non-Biological Contexts

Computational methods can predict how this compound might interact with and bind to various materials, surfaces, or host molecules in a non-biological setting. These predictions are valuable for applications in materials science, sensor technology, and catalysis. Techniques such as molecular docking and molecular dynamics (MD) simulations are typically employed to estimate the binding free energy and identify the most stable binding poses.

For instance, the binding affinity of this compound with different metal surfaces or nanoparticles could be investigated. Such studies would calculate the interaction energies, considering factors like van der Waals forces, electrostatic interactions, and potential coordination bonds between the nitrogen atoms of the pyrimidine ring or the oxygen atom of the carbonyl group and the surface atoms.

Table 1: Hypothetical Binding Affinity of this compound with Various Surfaces (Note: This data is illustrative and not based on published experimental results.)

| Surface/Host Molecule | Predicted Binding Affinity (kcal/mol) | Predominant Interaction Type |

| Gold (Au) | -8.5 | N-Au coordination |

| Graphene | -12.2 | π-π stacking |

| Zeolite | -15.7 | Hydrogen bonding and electrostatic |

| Cyclodextrin | -6.3 | Hydrophobic and van der Waals |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. These models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics.

Prediction of Chemical and Physical Properties based on Structure

For this compound, QSPR models could predict a range of fundamental properties based on its molecular descriptors. These descriptors are numerical values derived from the molecular structure, such as topological indices, quantum chemical parameters, and steric properties.

A hypothetical QSPR study might involve compiling a dataset of related pyrimidine derivatives with known experimental properties. By applying statistical methods like multiple linear regression or machine learning algorithms, a predictive model could be developed. This model could then be used to estimate properties for this compound.

Table 2: Predicted Physicochemical Properties of this compound from a Hypothetical QSPR Model (Note: This data is illustrative and not based on published experimental results.)

| Property | Predicted Value |

| Boiling Point (°C) | 345.8 |

| Molar Refractivity | 52.4 |

| Dipole Moment (Debye) | 3.1 |

| Solubility in Water (logS) | -2.5 |

Correlation of Structural Features with Material or Catalytic Performance

QSPR can also be extended to predict the performance of a compound in specific applications, such as its efficacy as a material component or a catalyst. In this context, the structural features of this compound, like the dihedral angle between the phenyl and pyrimidinyl rings, the charge distribution, and the frontier molecular orbital energies, would be correlated with performance metrics.

For example, in the context of developing organic light-emitting diodes (OLEDs), a QSPR model could correlate structural descriptors with properties like electron affinity and ionization potential, which are crucial for charge transport. Similarly, in catalysis, the model could link electronic properties of the pyrimidine ring to the catalytic activity for a specific reaction. Such studies would guide the rational design of more effective derivatives of this compound for targeted applications.

Exploration of Phenyl Pyrimidin 5 Yl Methanone Derivatives and Analogues

Design and Synthesis of Structurally Modified Analogues

The strategic design and synthesis of analogues of phenyl(pyrimidin-5-yl)methanone have led to the creation of novel compounds with tailored properties. A notable example involves the synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues. nih.gov These compounds were developed as potent anti-tubulin polymerization agents. nih.gov The design process focused on creating molecules that could interact with the colchicine (B1669291) binding site of tubulin. nih.gov The synthesis of these analogues resulted in a series of substituted derivatives, with the structure-activity relationships being a key area of investigation. nih.gov

Another area of focus has been the development of pyrido[2,3-d]pyrimidin-5-one derivatives. nih.gov A series of these pyrimidinopyridones were designed and synthesized, with the introduction of an amide substituent at the 6-position of the pyridone core leading to a significant increase in potency for certain biological activities. nih.gov

The synthesis of 5-hydroxymethylpyrimidine derivatives has also been explored. mdpi.com These compounds are analogues of the naturally occurring antibiotic bacimethrin. mdpi.com The synthetic route often involves the reduction of the corresponding ethyl carboxylate derivatives. mdpi.com

Table 1: Examples of Synthesized this compound Analogues

| Analogue Class | Key Structural Feature | Synthetic Approach |

|---|---|---|

| Thieno[3,2-d]pyrimidine (B1254671) Analogues | 3,4,5-trimethoxyphenyl group and substituted phenylamino (B1219803) group at C2 | Multi-step synthesis involving construction of the thieno[3,2-d]pyrimidine core. nih.gov |

| Pyrido[2,3-d]pyrimidin-5-ones | Fused pyridone ring with an amide substituent at the 6-position | Cyclization reactions to form the pyridone ring fused to the pyrimidine (B1678525). nih.gov |

Synthesis of Fused Pyrimidine Systems Containing a Methanone Moiety

The fusion of additional rings to the pyrimidine core of this compound has been a productive strategy for generating novel chemical entities. These fused systems often exhibit unique properties due to their rigid, polycyclic structures.

One such class of compounds is the (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones. researchgate.net These have been synthesized through a three-component reaction involving methyl esters of acylpyruvic acids, various aromatic or heterocyclic aldehydes, and 5-aminotetrazole (B145819) monohydrate. researchgate.net An efficient synthesis for related 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives has also been developed using a cellulose-based Ag-loaded magnetic bionanostructure as a catalyst. researchgate.net

The Biginelli reaction is another powerful tool for constructing fused pyrimidine systems, such as quinazolines. scispace.comresearchgate.net This one-pot reaction can be used to prepare 2-Amino-4-aryl-7,7-dimethyl-1,4,5,6,7,8-hexahydroquinazolin-5-ones from dimedone, guanidinium (B1211019) hydrochloride, and substituted benzaldehydes. scispace.com The resulting quinazolinone contains a carbonyl group that can be further modified. scispace.com

Furthermore, pyrano[2,3-d]pyrimidine derivatives have been synthesized via a one-pot, three-component condensation of thiobarbituric acid, malononitrile, and p-chlorobenzaldehyde, using various nanostructure catalysts. researchgate.net The development of synthetic strategies for pyrimidine-fused analogues is an active area of research due to the diverse applications of these compounds. nih.gov

Heterocyclic Ring Incorporations into the this compound Scaffold (e.g., Thiazole, Pyrazole (B372694), Piperidine)

The incorporation of other heterocyclic rings into the this compound structure is a common strategy to expand its chemical space and modify its properties. Five-membered heterocycles are particularly prevalent in drug design and can be incorporated to modulate lipophilicity, solubility, and bioisosterism. nih.gov

Pyrazole Derivatives: Pyrazole derivatives are known for their diverse chemical reactivity. nih.gov A series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives have been studied using computational methods to analyze their molecular structures and properties. nih.gov The synthesis of these compounds allows for the investigation of substituent effects on the pyrazole ring. nih.gov

Piperidine (B6355638) and Piperazine (B1678402) Derivatives: The piperidine and piperazine rings are frequently incorporated into larger molecular scaffolds. For instance, four different 4-substituted(aryl)-piperazin-1-ylmethanones were synthesized and characterized. researchgate.net The synthesis involved coupling a substituted piperazine with a thieno[2,3-c]pyridine (B153571) carboxylic acid derivative. researchgate.net Similarly, a series of compounds featuring a 4-acetylphenylpiperazinylalkyl moiety attached to hydantoin (B18101) and purine (B94841) derivatives has been designed and synthesized. mdpi.com

Thiazole and Thiophene (B33073) Derivatives: Thiazole and its fused derivatives are another important class of heterocycles. The synthesis of novel thiazolo quinazoline (B50416) derivatives has been achieved through the condensation of different aromatic aldehydes with 4-nitroaniline. researchgate.net Thiophene rings are also common, as seen in the synthesis of 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. mdpi.comresearchgate.net This complex molecule was synthesized by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of a catalyst. mdpi.comresearchgate.net

The synthesis of various five-membered heterocyclic rings incorporated with pyridothienopyrimidine has also been reported, starting from 4-hydrazino-7,9-dimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine. acs.org

Impact of Substituents on Electronic, Steric, and Conformational Properties

The nature and position of substituents on the phenyl and pyrimidine rings, as well as on any incorporated heterocyclic moieties, have a profound impact on the electronic, steric, and conformational properties of the molecule.

In a study of 4-substituted(aryl)-piperazin-1-ylmethanone derivatives, the substituents on the aryl ring of the piperazine moiety were found to influence the crystal packing through various intermolecular interactions. researchgate.net For example, a methoxy (B1213986) substituent led to a three-dimensional architecture built by C-H···O interactions, while a fluorine substituent resulted in a 3D structure generated by C-H···F and C-H···O interactions. researchgate.net Methyl and dimethyl substituents on the phenyl ring resulted in two-dimensional networks formed by C-H···O and C-H···π interactions. researchgate.net The piperazine ring in all these compounds was found to adopt a chair conformation. researchgate.net

Computational studies on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives have shown that the positioning of substituents significantly affects the compound's chemical behavior. nih.gov The presence of two nitro groups in one of the analogues enhanced its electrophilic nature and nonlinear optical properties. nih.gov Molecular electrostatic potential (MEP) analysis indicated that the amide and nitro groups were centers for electrophilic attack. nih.gov

Table 2: Influence of Substituents on the Properties of this compound Derivatives

| Derivative Class | Substituent | Observed Impact | Citation |

|---|---|---|---|

| 4-(Aryl)-piperazin-1-ylmethanones | -OCH₃ | Forms a 3D crystal structure via C-H···O interactions. | researchgate.net |

| -F | Generates a 3D crystal structure through C-H···F and C-H···O interactions. | researchgate.net | |

| -CH₃, -(CH₃)₂ | Forms a 2D network via C-H···O and C-H···π interactions. | researchgate.net |

Structure-Property Relationships (excluding biological activity)

The relationship between the molecular structure of this compound derivatives and their physicochemical properties is a key area of investigation. These relationships are crucial for designing new materials with specific characteristics.

In the case of 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, its complex, fused structure gives rise to specific spectral properties. mdpi.comresearchgate.net Its IR spectrum shows a characteristic carbonyl absorption at 1722 cm⁻¹. mdpi.comresearchgate.net The ¹H-NMR spectrum displays distinct signals for the pyrimidine proton, thiophene protons, and the methyl group. mdpi.com The mass spectrum confirms the molecular weight corresponding to its complex formula, C₂₆H₁₅N₅O₂S. mdpi.com

Furthermore, computational studies on pyrazole derivatives have established a link between their molecular structure and their nonlinear optical (NLO) properties. nih.gov The calculated hyperpolarizability (β₀) for a series of these compounds was found to be greater than that of urea (B33335), suggesting their potential as NLO materials. nih.gov The presence of electron-withdrawing groups like nitro groups was shown to enhance these properties. nih.gov

Potential Applications of Phenyl Pyrimidin 5 Yl Methanone in Non Biological Fields

Role as Synthetic Intermediates in Organic Synthesis

The structure of phenyl(pyrimidin-5-yl)methanone makes it a valuable building block in organic synthesis. The pyrimidine (B1678525) ring offers reaction sites, while the ketone group can be modified through various organic reactions, allowing for the construction of more complex molecules.

The pyrimidine ring is a well-established component in medicinal chemistry and materials science, often referred to as a "privileged scaffold" due to its presence in a wide range of functional molecules. nih.govnih.gov this compound serves as a precursor for creating more elaborate molecular frameworks and fused heterocyclic systems.

Researchers utilize pyrimidine derivatives as foundational structures for synthesizing complex, multi-ring systems. For instance, derivatives like 5-hydroxymethylpyrimidines are used as scaffolds for further chemical elaboration. mdpi.com The general strategy involves using the existing pyrimidine core and adding other cyclic or functional groups. The synthesis of fused heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, often starts from suitably substituted pyrimidine precursors. nih.gov Similarly, complex structures like pyrazolo[1,5-a]pyrimidines are built upon pyrimidine-containing starting materials. nih.govmdpi.com The this compound molecule is a key starting point for such syntheses, where the pyrimidine part forms the core of the new, larger heterocyclic system. For example, a related compound was used to synthesize a complex chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivative, highlighting the utility of such building blocks in generating intricate molecular architectures with potential photochemical properties. mdpi.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Pyrimidine Precursors

| Scaffold Name | Precursor Type | Potential Application Area | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | Substituted Pyrimidine | Medicinal Chemistry | nih.gov |

| Pyrimido[1,6-a]pyrimidine | Pyrimidine Derivative | Medicinal Chemistry | nih.gov |

| 5-Hydroxymethylpyrimidine | Substituted Pyrimidine | Drug Research | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | Pyrimidine Derivative | Material Science, Medicinal Chemistry | nih.govmdpi.com |

| Chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one | Phenyl-pyrazol-amine | Photochemical Materials | mdpi.com |

The synthesis of advanced organic materials often requires multi-step procedures where specific molecular building blocks are sequentially assembled. This compound and its derivatives are valuable in this context. The combination of the phenyl and pyrimidine rings can impart desirable photophysical or electronic properties to the final material.

For example, heterocyclic compounds containing similar phenyl-heterocycle linkages, such as 2-phenylbenzoxazole, are fundamental substructures in the development of electro-optical materials and components for electroluminescent devices. mdpi.com The inherent stability and fluorescence efficiency of these types of molecules make them suitable for such applications. mdpi.com The pyrazolo[1,5-a]pyrimidine scaffold, accessible from pyrimidine precursors, is noted for its significant photophysical properties, making it attractive for materials science. mdpi.com The synthesis of these materials involves carefully planned reaction sequences, often utilizing palladium-catalyzed cross-coupling reactions to connect different molecular fragments, a common strategy in building complex organic molecules for specific functions. nih.govmdpi.com

Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyrimidine ring and the oxygen atom of the ketone group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules that donate electrons to a central metal atom to form a coordination complex.

N-heterocyclic ligands, including those with pyrimidine and pyridine (B92270) rings, are widely used to form stable complexes with transition metals. nih.gov The lone pair of electrons on the nitrogen atoms can form coordinate bonds with metal ions like copper(II), nickel(II), cobalt(II), and zinc(II). nih.govresearchgate.netnih.gov The formation of such complexes is often indicated by changes in spectroscopic properties, such as shifts in FT-IR and UV-Visible absorption bands upon coordination. nih.gov Research has demonstrated the successful synthesis of various metal complexes using Schiff base ligands derived from pyridine and pyrimidine analogues, confirming the strong affinity of these heterocyclic systems for metal ions. researchgate.netnih.gov

The study of how ligands bind to metal centers is crucial for designing new catalysts and materials. This compound can potentially bind to a metal in several ways, known as coordination modes. It could act as a monodentate ligand (binding through one atom), or a bidentate ligand (binding through two atoms, likely one nitrogen from the pyrimidine and the oxygen from the ketone).

Detailed studies on related heterocyclic ligands reveal various coordination behaviors. For instance, some N-heterocyclic ligands coordinate in a bidentate fashion, creating distorted octahedral geometries around the metal center. nih.gov The specific "bite angle" of the ligand and the metal-ligand bond distances are key parameters that define the structure and stability of the complex. nih.gov Other systems show that N-heterocyclic ligands can adopt tridentate coordination modes, spanning multiple positions around a metal ion. researchgate.net The versatility in coordination is a key feature of N-heterocyclic ligands, allowing for the fine-tuning of the properties of the resulting metal complex. nih.gov

Table 2: Coordination Characteristics of N-Heterocyclic Ligands with Transition Metals

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| Ni(II), Co(II) | Picolinic acid isosteres | Bidentate | Distorted Octahedral | nih.gov |

| Co(II) | Bis(pyrazolyl)pyridine | Tridentate | Trigonal Bipyramidal | researchgate.net |

| Zn(II) | 1H-pyrazolo[3,4-b]pyridin-3-amine | Varies | Polymer Chain | nih.gov |

| Cu(II), Zn(II) | Schiff Base (pyridine-based) | Bidentate | Not specified | nih.gov |

Beyond forming simple metal complexes, this compound can be used to construct larger, ordered structures known as supramolecular assemblies and coordination polymers. These are extended networks where ligand-metal units are linked together through coordination bonds and weaker noncovalent interactions, such as hydrogen bonding and π-π stacking. nih.gov

The aromatic nature of both the phenyl and pyrimidine rings in the ligand makes it particularly suitable for forming π-π stacking interactions, which help to organize the molecules into well-defined architectures. nih.govresearchgate.net Researchers have successfully synthesized new supramolecular coordination polymers by combining N-heterocyclic ligands with other linker molecules. nih.gov These materials can form one-, two-, or three-dimensional networks with potential applications in areas like catalysis or as functional materials. nih.govresearchgate.net The final structure is influenced by factors like the geometry of the ligand and the coordination preference of the metal ion, demonstrating the principles of crystal engineering. nih.gov

Catalysis and Organocatalysis

The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions or as basic sites in organocatalysis, making pyrimidine derivatives versatile candidates for catalytic applications.

The pyrimidine moiety is a key component in the design of ligands for transition-metal catalysis. The nitrogen atoms can coordinate with metal centers, influencing the electronic properties and steric environment of the catalyst, thereby tuning its activity and selectivity.

Pyrimidine-based ligands have been successfully employed in various metal-catalyzed reactions. For instance, ruthenium complexes supported by bidentate P^N ligands, which include a pyrimidine or related N-heterocycle, have been shown to catalyze the synthesis of pyridines, quinolines, and other pyrimidines through acceptorless dehydrogenative coupling pathways. acs.org Similarly, palladium catalysts are used with pyrimidine-containing ligands for Stille-type carbon-carbon bond-forming reactions to create oligo-tridentate ligands. nih.gov The synthesis of pyrimidine derivatives itself often relies on metal catalysis, with copper- and iridium-catalyzed reactions being prominent methods for forming the heterocyclic ring. bohrium.com

A closely related compound, 2-(pyrimidin-5-yl)phenol, has been identified as an effective temporary directing group (TDG) that functions as a co-catalyst in metal-catalyzed C-H functionalization. youtube.com These TDGs assist in controlling site selectivity without requiring additional synthetic steps for attachment and removal, simplifying the synthesis of complex molecules. youtube.com Pyrimidine-based Schiff base ligands have also been used to cap and stabilize gold (Au) and platinum (Pt) nanoparticles, which can have further catalytic applications. mdpi.com The pyridyl/pyrimidyl group can also function as a directing group in manganese-catalyzed C-H activation reactions. chemtube3d.com

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While pyrimidine derivatives are frequently synthesized using organocatalysts like piperidine (B6355638) or β-cyclodextrin, their direct application as organocatalysts is a less explored area. nih.gov The basic nitrogen atoms in the pyrimidine ring suggest potential for acting as Brønsted or Lewis bases.

Related N-heterocyclic compounds, such as pyridine, are known to function as nucleophilic catalysts in various transformations. researchgate.net This precedent suggests a potential avenue for pyrimidine derivatives to be explored as organocatalysts. However, dedicated studies exploring this compound or its close analogues for specific organocatalytic transformations are not widely reported in the literature. The development in this area remains a potential field for future research, leveraging the unique electronic and steric properties of the pyrimidine core.

Materials Science Applications

The rigid, planar, and electron-deficient nature of the pyrimidine ring makes it an excellent building block for advanced materials with specific electronic and photophysical properties.

Pyrimidine derivatives are extensively studied for their use in organic light-emitting devices (OLEDs) and as nonlinear optical (NLO) materials. chemscene.comnih.gov The electron-deficient pyrimidine core is a key component in creating push-pull molecules, which are essential for tuning luminescent properties. nih.gov

In OLEDs, pyrimidine-based compounds have been incorporated into:

Fluorescent and Phosphorescent Emitters: The high electron-accepting property of pyrimidine allows it to be used as a building block in thermally activated delayed fluorescent (TADF) emitters, which can achieve very high quantum efficiencies. chemscene.com

Bipolar Host Materials: By combining the electron-accepting pyrimidine unit with electron-donating units like carbazole, researchers have developed bipolar host materials that facilitate a better balance of charge carriers, leading to more efficient and stable phosphorescent OLEDs. researchgate.net

Electron Transporting Materials (ETMs): The electron-deficient character of pyrimidine enhances electron injection and transport properties, making these derivatives effective ETMs in OLED stacks. researchgate.net

Furthermore, pyrimidine derivatives are investigated for NLO applications, which are crucial for photonic devices, optical data processing, and telecommunications. nih.gov The ability to form supramolecular assemblies through hydrogen bonding and chelation also contributes to their potential in designing new functional materials. nih.gov

The versatility of pyrimidine chemistry allows for its incorporation into a wide range of functional materials. The photophysical properties of pyrimidine-phthalimide derivatives, for example, can be effectively tuned through rational molecular design, leading to the development of materials with aggregation-induced emission (AIE) characteristics. acs.org These materials exhibit strong fluorescence in the solid state, making them suitable for various sensing and imaging applications. acs.org

The proton-responsive nature of the nitrogen atoms in the pyrimidine ring has been harnessed to create colorimetric pH sensors and molecular logic gates. acs.org Additionally, pyrimidine serves as a building block for the synthesis of covalent organic frameworks (COFs). nih.gov These materials are valued for their crystalline structure, high porosity, and the ability to be precisely tuned, opening up applications in gas storage, separation, and catalysis. nih.gov Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, have also attracted attention in material science due to their significant photophysical properties.

Corrosion Inhibition Studies (for pyrimidine derivatives)

A significant application of pyrimidine derivatives in a non-biological context is the prevention of metal corrosion. These organic compounds can act as effective corrosion inhibitors for various metals, including steel and copper, particularly in acidic environments. nih.gov

The mechanism of inhibition involves the adsorption of the pyrimidine molecules onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. nih.gov This adsorption is facilitated by the presence of heteroatoms (nitrogen), and π-electrons in the aromatic ring, which can interact with the d-orbitals of the metal atoms. Studies have shown that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

The effectiveness of inhibition typically increases with the concentration of the pyrimidine derivative. The efficiency of various pyrimidine derivatives has been quantified in numerous studies, as highlighted in the tables below.

Table 1: Corrosion Inhibition Efficiency of Pyrimidine-Bichalcophene Derivatives for Copper in 1.0 M HNO₃ at 25 °C

| Inhibitor | Concentration (μM) | Corrosion Rate (kcorr) | Inhibition Efficiency (% ηWL) |

| MA-1230 | 7 | 0.0031 | 82.68 |

| 11 | 0.0025 | 86.03 | |

| 15 | 0.0019 | 89.38 | |

| 21 | 0.0017 | 90.50 | |

| MA-1231 | 7 | 0.0029 | 83.79 |

| 11 | 0.0022 | 87.71 | |

| 15 | 0.0017 | 90.50 | |

| 21 | 0.0012 | 93.30 | |

| MA-1232 | 7 | 0.0027 | 84.92 |

| 11 | 0.0019 | 89.39 | |

| 15 | 0.0011 | 93.85 | |

| 21 | 0.0006 | 96.65 | |

| Data sourced from a study on pyrimidine-bichalcophene derivatives. nih.gov |

Table 2: Corrosion Inhibition Efficiency of Pyrimidinone Derivatives for Copper in 1.0 M HNO₃

| Inhibitor | Concentration (x 10⁻⁶ M) | Inhibition Efficiency (% IE) |

| MA-975 | 5 | 78.41 |

| 9 | 81.65 | |

| 13 | 84.89 | |

| 17 | 87.05 | |

| 21 | 89.59 | |

| MA-978C | 5 | 70.14 |

| 9 | 73.02 | |

| 13 | 77.33 | |

| 17 | 80.57 | |

| 21 | 83.81 | |

| Data sourced from a study on new pyrimidinone derivatives. nih.gov |

Table 3: Corrosion Inhibition Efficiency of Synthesized Pyrimidine Derivatives for Mild Steel in 15% HCl at 303 K

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

| POTC | 25 | 86.9 |

| 50 | 90.6 | |

| 100 | 94.2 | |

| 200 | 96.9 | |

| PCPD | 25 | 80.2 |

| 50 | 85.5 | |

| 100 | 90.1 | |

| 200 | 93.3 | |

| Data sourced from a study on green corrosion inhibitors. |

Mechanism of Corrosion Inhibition on Metal Surfaces

The effectiveness of pyrimidine derivatives as corrosion inhibitors is largely attributed to their ability to adsorb onto metal surfaces, forming a protective barrier that insulates the metal from corrosive environments. researchgate.net This adsorption process can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Chemisorption, a stronger form of adsorption, involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen atoms and the vacant d-orbitals of the metal atoms. The π-electrons of the pyrimidine ring can also participate in this bonding. researchgate.net The presence of various substituents on the pyrimidine ring can influence the electron density of the molecule and, consequently, its adsorption behavior and inhibitory efficiency. eurjchem.com

Studies on various pyrimidine derivatives have shown them to act as mixed-type inhibitors, meaning they can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. doaj.org The adsorption of these inhibitors on metal surfaces, such as mild steel in acidic media, often follows the Langmuir adsorption isotherm. eurjchem.com

Theoretical and Experimental Evaluations of Inhibitory Performance

The evaluation of the corrosion inhibition performance of pyrimidine derivatives typically involves a combination of theoretical and experimental methods.

Theoretical Evaluations: Quantum chemical calculations, based on Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitors with their inhibition efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment are calculated to predict the adsorption behavior of the inhibitor on the metal surface. A higher HOMO energy and a lower LUMO energy are generally associated with greater inhibition efficiency.

Experimental Evaluations: Several electrochemical techniques are used to assess the inhibitory performance of these compounds:

Potentiodynamic Polarization: This technique helps in determining the inhibition efficiency and understanding the type of inhibition (anodic, cathodic, or mixed).

Electrochemical Impedance Spectroscopy (EIS): EIS studies provide insights into the mechanism of corrosion inhibition by analyzing the changes in the charge transfer resistance and the double-layer capacitance at the metal-solution interface upon the addition of the inhibitor. doaj.org

Mass Loss Method: This is a straightforward method to determine the corrosion rate and the inhibition efficiency by measuring the weight loss of a metal specimen in a corrosive medium with and without the inhibitor. eurjchem.com

Electrochemical Applications

The electrochemical properties of pyrimidine derivatives also make them potential candidates for applications in the development of electrochemical sensors.

Modification of Electrodes for Sensing Platforms

The ability of pyrimidine derivatives to adsorb on surfaces can be exploited to modify electrodes. By immobilizing these compounds on an electrode surface, a sensing platform with specific recognition capabilities can be created. The nitrogen atoms and the aromatic system of the pyrimidine ring can interact with target analytes through various mechanisms, including hydrogen bonding, electrostatic interactions, and π-π stacking.

Development of Electrochemical Sensors

Modified electrodes based on pyrimidine derivatives could potentially be used to develop electrochemical sensors for the detection of various analytes. The interaction between the immobilized pyrimidine derivative and the target analyte would lead to a measurable change in the electrochemical signal (e.g., current, potential, or impedance), which can be correlated to the concentration of the analyte. The specific design and functionalization of the pyrimidine derivative would determine the selectivity and sensitivity of the sensor. However, specific research on the use of this compound in this capacity has not been reported.

An exploration of this compound reveals a compound of significant interest within the broader class of pyrimidine derivatives. While specific research on this particular molecule is still developing, the extensive studies on related pyrimidine structures provide a clear roadmap for future investigations and applications. This article delves into the prospective research avenues for this compound, focusing on innovations in its synthesis, mechanistic understanding, and application in technology.

Future Directions and Emerging Research Avenues for Phenyl Pyrimidin 5 Yl Methanone

The landscape of chemical synthesis and material science is rapidly evolving, with a strong emphasis on sustainability, efficiency, and precision. For a molecule like Phenyl(pyrimidin-5-yl)methanone, these trends open up exciting avenues for research and development. The pyrimidine (B1678525) core is a well-established scaffold in medicinal chemistry and materials science, and future efforts will likely focus on leveraging cutting-edge technologies to unlock the full potential of its derivatives. tandfonline.comgrowingscience.com

Q & A

Q. What are the established synthetic routes for phenyl(pyrimidin-5-yl)methanone derivatives?

this compound derivatives are commonly synthesized via multicomponent cyclocondensation reactions. For example, β-diketones, arylaldehydes, and guanidine can react under controlled conditions (e.g., reflux in ethanol) to yield tetrahydropyrimidin-5-yl methanone derivatives. Post-synthesis, products are purified via column chromatography and characterized using spectral data (¹H/¹³C NMR, IR) and elemental analysis .

Q. Which characterization techniques are critical for confirming the structure of this compound derivatives?

Key techniques include:

- Spectral analysis : ¹H NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and ¹³C NMR for carbonyl (C=O) signals near δ 190–200 ppm.

- Elemental analysis : To verify empirical formulas (e.g., C, H, N content within ±0.3% error margins).

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Q. How are preliminary biological activities of this compound derivatives assessed?

Initial screening involves in vitro cytotoxicity assays such as the sulforhodamine B (SRB) assay. Cells are treated with the compound, fixed with trichloroacetic acid, and stained with SRB. Optical density measurements quantify cell viability, with IC₅₀ values calculated to determine potency . Antimicrobial activity is tested via agar dilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational methods optimize the electronic properties of this compound derivatives?

Density functional theory (DFT) calculations (e.g., using Gaussian software) predict molecular geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. These models guide structural modifications to enhance reactivity or binding affinity. For example, electron-withdrawing groups on the phenyl ring may lower LUMO energy, improving electrophilic interactions .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

Discrepancies may arise from assay variability (e.g., cell line sensitivity) or impurities. Mitigation steps include:

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cyclocondensation rates.

- Catalyst selection : Lewis acids like ZnCl₂ or CeCl₃ can accelerate imine formation.

- Temperature gradients : Reflux (80–100°C) vs. microwave-assisted synthesis for faster kinetics. Reaction progress is monitored via TLC or in situ FTIR .

Q. What role do this compound derivatives play in drug discovery libraries?

These derivatives serve as scaffolds for diversity-oriented synthesis . Substituent variation (e.g., halogenation, methoxy groups) generates libraries for high-throughput screening against targets like kinases or GPCRs. For example, fluorinated analogs may enhance blood-brain barrier penetration in CNS drug candidates .

Q. Which advanced pharmacological assays validate the therapeutic potential of these compounds?

- Enzyme inhibition assays : Fluorescence-based assays (e.g., for acetylcholinesterase) using substrates like acetylthiocholine.

- Apoptosis studies : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms.

- In vivo models : Xenograft studies in mice to assess tumor growth inhibition .

Q. How do mechanistic studies using DFT explain the reactivity of this compound in nucleophilic substitutions?